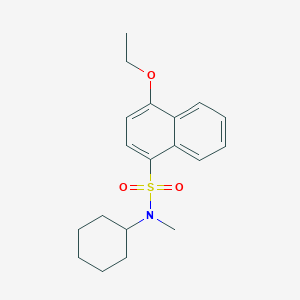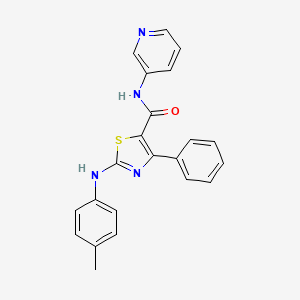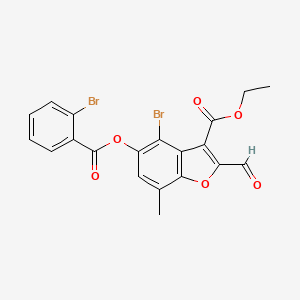
Ethyl 4-bromo-5-(2-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-5-(2-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EBBC and has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of EBBC is not well understood, but it is believed to interact with cellular signaling pathways that are involved in inflammation and cancer. EBBC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EBBC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
EBBC has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, EBBC has been shown to reduce the production of inflammatory mediators and inhibit the growth of cancer cells. However, the safety and efficacy of EBBC in humans have not been established, and further studies are needed to determine its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBBC has several advantages for lab experiments, including its high purity and stability. However, the synthesis of EBBC is complex and requires specialized equipment and skilled chemists. In addition, the safety and toxicity of EBBC have not been fully evaluated, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for research on EBBC. One area of interest is the development of EBBC-based materials for use in electronic and optoelectronic devices. Another area of interest is the development of EBBC-based therapeutics for the treatment of cancer and inflammatory diseases. Further studies are needed to evaluate the safety and efficacy of EBBC in humans and to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of EBBC involves a multi-step process that includes the reaction of 2-bromo-5-hydroxybenzaldehyde with ethyl 2-bromoacetate to form ethyl 3-bromo-5-formyl-2-hydroxybenzoate. This intermediate is then reacted with 7-methyl-4-bromo-2-oxo-2H-chromene-3-carboxylic acid to form ethyl 4-bromo-5-(2-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate. The synthesis of EBBC requires skilled chemists and specialized equipment to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
EBBC has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, EBBC has been shown to have anti-inflammatory and anti-cancer properties. In material science, EBBC has been used as a building block for the synthesis of functional materials. In organic synthesis, EBBC has been used as a reagent for the synthesis of complex molecules.
Propiedades
IUPAC Name |
ethyl 4-bromo-5-(2-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2O6/c1-3-26-20(25)15-14(9-23)27-18-10(2)8-13(17(22)16(15)18)28-19(24)11-6-4-5-7-12(11)21/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNLPVVBVUTKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3Br)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-5-(2-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2653624.png)


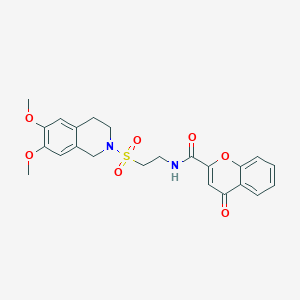
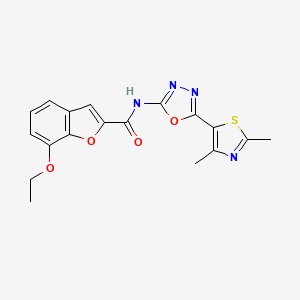

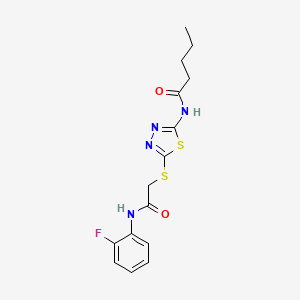

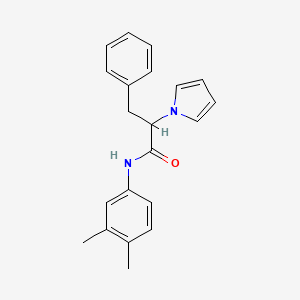
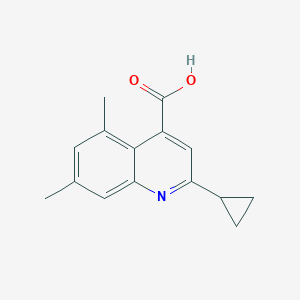
![1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2653640.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)
